5,20-Dihete
Description
Structure
3D Structure
Properties
CAS No. |
107373-23-9 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+ |
InChI Key |
IWYJGYZCHKEPCK-BHCYBMAPSA-N |
SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Isomeric SMILES |
C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO |
Canonical SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Synonyms |
5,20-diHETE 5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of 5,20 Dihydroxyeicosatetraenoic Acid
Precursor Substrate Utilization
The biosynthesis of 5,20-DiHETE is a multi-step process that begins with the mobilization of arachidonic acid from cell membranes. This is followed by a series of enzymatic reactions that introduce hydroxyl groups onto the carbon backbone of the fatty acid.
Arachidonic Acid as the Primary Lipid Precursor
Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, is the fundamental precursor for a vast array of signaling molecules known as eicosanoids. wikipedia.orgwikipedia.org These molecules are critical in various physiological and pathological processes, including inflammation and immune responses. wikipedia.org The synthesis of this compound begins with the release of arachidonic acid from membrane phospholipids, which then enters specific metabolic pathways. mdpi.comnih.gov One such pathway involves its conversion into hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). wikipedia.orgnih.gov
The initial step in the pathway leading to this compound is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX). wikipedia.orgbio-rad.com Subsequently, 5-HPETE is reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). wikipedia.orghmdb.ca This 5-HETE then serves as the immediate precursor for the formation of this compound.
Metabolism of 5-Hydroxyeicosatetraenoic Acid (5-HETE) as the Immediate Precursor
5-HETE is a key intermediate in the biosynthesis of this compound. hmdb.cawikipedia.org Human neutrophils, for example, can metabolize both endogenously produced and exogenously supplied 5-HETE into this compound. nih.gov This transformation involves the oxidation of 5-HETE at the C-20 position. nih.gov The formation of this compound from 5-HETE is considered a significant metabolic route, particularly at higher substrate concentrations and over longer incubation periods. nih.gov This conversion is generally viewed as a mechanism for the inactivation of 5-HETE, as this compound exhibits significantly reduced biological activity compared to its precursor. wikipedia.orgnih.gov Specifically, this compound is approximately 10 to 100 times less potent than 5-HETE in stimulating human neutrophil degranulation. nih.gov
Enzymatic Machinery and Catalytic Mechanisms
The conversion of 5-HETE to this compound is catalyzed by a specific class of enzymes known as cytochrome P450s, which are involved in a process called ω-oxidation.
Role of Cytochrome P450 Enzymes in ω-Oxidation Pathways
Cytochrome P450 (CYP) enzymes are a large family of proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. ontosight.aiwikipedia.org The ω-oxidation of fatty acids is a metabolic pathway that involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. In the context of eicosanoid metabolism, specific CYP enzymes catalyze the ω-hydroxylation of arachidonic acid and its derivatives. wikipedia.orgnih.gov
Several CYP enzymes, particularly from the CYP4F family, are known to be involved in the ω-oxidation of eicosanoids. nih.govmedsciencegroup.comdovepress.com These enzymes are responsible for producing 20-hydroxy derivatives of various eicosanoids, including the formation of 20-HETE from arachidonic acid. wikipedia.orgnih.gov
The enzyme most prominently implicated in the conversion of 5-HETE to this compound is CYP4F3, also known as leukotriene B4 20-hydroxylase. bio-rad.comwikipedia.orgwikipedia.org This enzyme exhibits activity towards several eicosanoids, including leukotriene B4 (LTB4) and 5-HETE. wikipedia.orgwikipedia.orguniroma1.it The CYP4F3 gene can produce two splice variants, CYP4F3A and CYP4F3B, through alternative splicing. CYP4F3A is primarily found in leukocytes, while CYP4F3B is predominantly expressed in the liver. wikipedia.orgresearchgate.net Both isoforms are capable of metabolizing LTB4, and it is likely that they also metabolize 5-HETE to this compound. wikipedia.org Other members of the CYP4F family, such as CYP4F2 and CYP4F11, have also been shown to metabolize 5-HETE to this compound. bio-rad.comwikipedia.orguniroma1.it
Table 1: Cytochrome P450 Enzymes Involved in this compound Formation
| Enzyme | Substrate(s) | Product(s) |
| CYP4F3 | 5-HETE, LTB4 | This compound, 20-hydroxy-LTB4 |
| CYP4F2 | 5-HETE, Arachidonic Acid | This compound, 20-HETE |
| CYP4F11 | 5-HETE, LTB4 | This compound, 20-hydroxy-LTB4 |
Influence of Cofactors and Cellular Redox State on this compound Biosynthesis
While specific studies detailing the direct influence of cofactors and cellular redox state on this compound biosynthesis are limited, the general principles of P450-catalyzed reactions suggest their importance. For instance, conditions of oxidative stress, which can alter the cellular redox balance, may impact the activity of CYP enzymes and consequently the production of this compound. Further research is needed to fully elucidate the specific regulatory roles of cofactors and the cellular redox environment in the formation of this particular dihydroxyeicosatetraenoic acid.
Impact of NADP+/NADPH Ratio on 5-HETE Metabolic Fates
The metabolic routing of 5-HETE is critically dependent on the intracellular ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form, NADPH. nih.govnih.gov These cofactors govern the activity of competing enzymes that metabolize 5-HETE.
The synthesis of this compound from 5-HETE is an ω-oxidation reaction catalyzed by the NADPH-dependent enzyme LTB4 20-hydroxylase (CYP4F3). nih.gov Conversely, the formation of 5-oxo-ETE from 5-HETE is catalyzed by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.gov
Because cellular health and metabolic state dictate the NADP+/NADPH ratio, the fate of 5-HETE can shift dramatically.
High NADPH/NADP+ Ratio (Resting State): In resting cells, the concentration of NADPH is typically much higher than that of NADP+. nih.govwikipedia.org This high NADPH level favors the activity of CYP4F3 and strongly inhibits 5-HEDH, which has a high affinity for NADP+ and is inhibited by NADPH. nih.govnih.gov Consequently, under baseline conditions, 5-HETE is preferentially metabolized to this compound. nih.gov
High NADP+/NADPH Ratio (Oxidative Stress): Conditions of oxidative stress or cellular activation lead to the rapid consumption of NADPH, causing a significant increase in the NADP+/NADPH ratio. nih.govnih.gov This shift dramatically favors the activity of 5-HEDH, leading to a surge in the production of the potent chemoattractant 5-oxo-ETE at the expense of this compound formation. nih.govnih.gov For instance, exposing U937 monocytic cells to t-butyl hydroperoxide, an inducer of oxidative stress, increased the NADP+/NADPH ratio from approximately 0.08 to about 3, resulting in a sharp rise in 5-oxo-ETE synthesis. nih.gov
This dynamic regulation highlights the NADP+/NADPH ratio as a critical switch that determines whether 5-HETE is directed towards an inactivation pathway (this compound) or an activation pathway (5-oxo-ETE).
Cellular and Tissue Localization of this compound Production
The production of this compound is localized to cells and tissues that express the necessary enzymatic machinery, primarily ALOX5 for the initial synthesis of 5-HETE and CYP4F enzymes for the subsequent ω-oxidation. The highest expression of ALOX5 is found in cells of the immune system, including neutrophils, eosinophils, monocytes, macrophages, and B lymphocytes. wikipedia.org These inflammatory cells are therefore primary sites of 5-HETE production.
The enzyme responsible for converting 5-HETE to this compound, CYP4F3, is also prominently expressed in these cells, particularly human neutrophils. bio-rad.com
Endogenous Formation in Human Neutrophils
Human neutrophils are a major site for the endogenous formation of this compound. nih.gov In their unstimulated, or resting, state, neutrophils maintain a high intracellular ratio of NADPH to NADP+. nih.govnih.gov This biochemical environment strongly favors the conversion of 5-HETE to this compound via the NADPH-dependent CYP4F3 enzyme. nih.gov Therefore, under normal physiological conditions, the principal metabolic fate of 5-HETE in neutrophils is its conversion to the less active this compound. nih.govnih.gov This process is considered a key mechanism for dampening the inflammatory potential of 5-HETE.
Modulation of this compound Generation by Cellular Activation States
The metabolic pathway leading to this compound in neutrophils is highly sensitive to the cell's activation state. When neutrophils are activated, such as during an inflammatory response, they undergo a "respiratory burst." This process involves the activation of NADPH oxidase, which consumes large amounts of NADPH to produce superoxide, thereby dramatically increasing the intracellular NADP+/NADPH ratio. nih.gov
This shift in cofactor balance effectively shuts down the pathway to this compound and simultaneously activates the NADP+-dependent 5-HEDH enzyme. nih.gov The result is a metabolic switch, where 5-HETE is no longer converted to this compound but is instead rapidly oxidized to the potent pro-inflammatory mediator 5-oxo-ETE. nih.govnih.gov
Phorbol (B1677699) Myristate Acetate (B1210297) (PMA) is a potent activator of protein kinase C and is known to induce the differentiation of monocytic cell lines and trigger the respiratory burst in neutrophils. Research using PMA on U937 monocytic cells demonstrated that it induces the activity of 5-HEDH, the enzyme responsible for converting 5-HETE to 5-oxo-ETE. nih.gov
The table below summarizes the metabolic shift of 5-HETE in response to cellular state, illustrating the effect of activators like PMA which induce oxidative stress and alter the NADP+/NADPH ratio.
| Cellular State | Primary Activator/Condition | Key Enzyme Activity | NADP+/NADPH Ratio | Primary 5-HETE Metabolite | Reference |
|---|---|---|---|---|---|
| Resting/Unstimulated Neutrophils | Baseline | CYP4F3 (LTB4 20-hydroxylase) | Low | This compound | nih.gov |
| Activated/Oxidative Stress | PMA, Pathogens, t-butyl hydroperoxide | 5-HEDH | High | 5-oxo-ETE | nih.govnih.gov |
Molecular Mechanisms and Biological Roles of 5,20 Dihydroxyeicosatetraenoic Acid
Mechanisms of Biological Inactivation
5,20-dihydroxyeicosatetraenoic acid (5,20-DiHETE) is recognized as a significant metabolite in the inactivation pathway of 5-hydroxyeicosatetraenoic acid (5-HETE). The formation of this compound occurs through ω-oxidation, a critical enzymatic process for metabolizing and attenuating the activity of various lipid mediators. aai.org This reaction involves the introduction of a hydroxyl group at the omega (ω) carbon (carbon 20) of the 5-HETE molecule. aai.org
The primary enzyme responsible for this conversion is a cytochrome P450 enzyme, specifically identified as CYP4F3, which is also known as leukotriene B4 20-hydroxylase. nih.govnih.gov This enzyme is highly expressed in inflammatory cells such as human neutrophils. nih.gov In resting, unstimulated neutrophils, the principal metabolic fate of 5-HETE is its conversion to this compound. nih.govnih.govjpp.krakow.pl This ω-oxidation represents a key mechanism for clearing and biologically inactivating the pro-inflammatory signals mediated by 5-HETE. aai.orgwikipedia.org
The biological activity of this compound is substantially lower than that of its direct precursor, 5-HETE. Research indicates that this compound is approximately 50- to 100-fold weaker than 5-HETE in stimulating cellular responses. wikipedia.org Specifically, in studies examining human neutrophil degranulation, this compound was found to be about 10- to 100-fold less potent than 5-HETE. aai.org When compared to the highly potent inflammatory mediator 5-oxo-ETE, the ω-hydroxylation product this compound is considered to be only about 1% as potent. nih.gov This significant reduction in potency underscores the role of ω-oxidation as an effective inactivation pathway. aai.orgwikipedia.org
The biological effects of 5-HETE and related eicosanoids are mediated through specific receptors, primarily the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor. researchgate.netacs.org The binding affinity and activation potential of this compound for OXER1 are markedly diminished compared to its precursors. While 5-oxo-ETE is the most potent ligand for OXER1, followed by 5-HETE, this compound demonstrates very weak interaction. wikipedia.org This low affinity for the receptor is consistent with its reduced ability to trigger downstream cellular signaling pathways, such as calcium mobilization and mitogen-activated protein kinase (MAPK) activation. wikipedia.org
Table 1: Relative Potency of Eicosanoids at the OXER1 Receptor
This interactive table summarizes the relative potencies of various 5-lipoxygenase metabolites in activating the OXER1 receptor. The data highlights the significant loss of activity in this compound compared to its precursors.
| Compound | Relative Potency at OXER1 |
| 5-oxo-ETE | ~100 |
| 5(S)-HETE | 5–10 |
| 5(S),20-diHETE | 1 |
| 5,15-dioxo-ETE | <1 |
| Data sourced from research on cell activation pathways stimulated by OXER1. wikipedia.org |
Comparative Analysis of Bioactivity with Precursor Eicosanoids
Relative Potency in Cellular Stimulation and Functional Responses
Interplay with Other Eicosanoid Metabolic Pathways
The metabolism of 5-HETE stands at a critical metabolic fork, leading to either the inactivated product this compound or the highly potent pro-inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE). The direction of this metabolic pathway is reciprocally regulated and is highly dependent on the intracellular redox state, specifically the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form, NADPH. nih.govnih.gov
In resting cells , such as unstimulated neutrophils, the intracellular environment is characterized by high levels of NADPH and a low NADP+/NADPH ratio. nih.gov These conditions favor the NADPH-dependent ω-oxidation of 5-HETE by CYP4F3, leading to the preferential formation of the less active this compound. nih.govnih.gov
During cellular activation , such as the respiratory burst in phagocytes or under conditions of oxidative stress, there is rapid consumption of NADPH by enzymes like NADPH oxidase. nih.govnih.gov This leads to a dramatic increase in the intracellular concentration of NADP+ and a high NADP+/NADPH ratio. nih.govnih.gov These conditions favor the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which oxidizes 5-HETE to the highly potent 5-oxo-ETE. nih.govnih.gov
This metabolic shunting represents a sophisticated control mechanism. In a quiescent state, the pro-inflammatory potential of 5-HETE is dampened by its conversion to this compound. Conversely, during an inflammatory response or oxidative stress, the pathway is shunted to produce 5-oxo-ETE, amplifying the inflammatory signal. nih.govnih.gov
Table 2: Regulation of 5-HETE Metabolism
This interactive table outlines the key factors that determine whether 5-HETE is metabolized into the inactive this compound or the potent 5-oxo-ETE.
| Cellular State | Key Enzyme | Cofactor Requirement | NADP+/NADPH Ratio | Primary Metabolite | Biological Outcome |
| Resting / Unstimulated | CYP4F3 (LTB4 20-hydroxylase) | NADPH | Low | This compound | Inactivation |
| Activated / Oxidative Stress | 5-HEDH | NADP+ | High | 5-oxo-ETE | Potentiation |
| Information compiled from studies on neutrophil metabolism. nih.govnih.govnih.gov |
Reciprocal Regulation and Metabolic Shunting with 5-oxo-Eicosatetraenoic Acid (5-oxo-ETE)
Impact of Oxidative Stress on this compound and 5-oxo-ETE Balance
The metabolic fate of 5-hydroxyeicosatetraenoic acid (5-HETE) is a critical determinant of the resulting biological signal, as it can be converted into either the relatively inactive 5,20-dihydroxyeicosatetraenoic acid (this compound) or the highly potent proinflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov The balance between these two pathways is intricately regulated by the cellular redox state, specifically the intracellular ratio of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form, NADPH. nih.govnih.gov Conditions of oxidative stress cause a significant shift in this balance, favoring the production of 5-oxo-ETE. nih.govwikipedia.org
In resting cells, the intracellular environment is characterized by high levels of NADPH, which serves as a primary defense mechanism against oxidative stress. nih.gov This high NADPH/NADP+ ratio favors the ω-oxidation of 5-HETE by cytochrome P450 enzymes, likely CYP4F3 (LTB4 20-hydroxylase), to form this compound. nih.govwikipedia.org This pathway is considered a route for the inactivation of 5-HETE, as this compound is significantly less biologically active. nih.govwikipedia.org Consequently, under normal physiological conditions, unstimulated neutrophils metabolize 5-HETE predominantly into this compound. nih.govnih.gov
Conversely, the synthesis of 5-oxo-ETE from 5-HETE is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a reaction that is strictly dependent on the availability of NADP+ as a cofactor. nih.govresearchgate.net In an unperturbed state, the low availability of NADP+ limits the activity of 5-HEDH, resulting in minimal production of 5-oxo-ETE. nih.govnih.gov
Oxidative stress fundamentally alters this metabolic equilibrium. The presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), triggers the glutathione (B108866) redox cycle to protect the cell from damage. nih.govresearchgate.net In this cycle, NADPH is consumed by glutathione reductase to regenerate reduced glutathione (GSH) from its oxidized state (GSSG). nih.gov This process, along with the activation of NADPH oxidase in phagocytes, leads to a rapid depletion of NADPH and a corresponding increase in intracellular NADP+ levels. nih.govnih.gov
This elevated NADP+/NADPH ratio dramatically shifts the metabolism of 5-HETE. The increased availability of the NADP+ cofactor enhances the activity of 5-HEDH, directing the conversion of 5-HETE toward the synthesis of 5-oxo-ETE. nih.govresearchgate.net Simultaneously, the reduced availability of the NADPH cofactor inhibits the competing ω-oxidation pathway, thereby decreasing the formation of this compound. nih.govnih.gov This metabolic switch has been observed in numerous cell types. For instance, oxidative stress in B lymphocytes and airway epithelial cells stimulates 5-oxo-ETE synthesis. nih.govresearchgate.net
Research findings in neutrophils clearly illustrate this phenomenon. Freshly isolated neutrophils primarily convert 5-HETE into this compound. nih.gov However, neutrophils cultured for 24 hours, which undergo spontaneous apoptosis associated with oxidative stress, exhibit a seventeen-fold increase in the production of 5-oxo-ETE and a five-fold decrease in the formation of this compound compared to fresh cells. nih.gov Similarly, stimulating neutrophils with phorbol (B1677699) myristate acetate (B1210297) (PMA), an activator of NADPH oxidase, causes a dramatic shift from this compound to 5-oxo-ETE as the major metabolite of 5-HETE. nih.govnih.gov This shift highlights how conditions associated with inflammation and cellular stress create a favorable environment for the production of the potent chemoattractant 5-oxo-ETE over its inactive counterpart. nih.gov
Research Findings on Cellular Conditions and Metabolite Balance
| Cellular Condition | Key Enzyme Activity | NADP+/NADPH Ratio | Predominant 5-HETE Metabolite | Reference |
|---|---|---|---|---|
| Resting/Unstimulated State | High LTB₄ 20-hydroxylase (CYP4F3) activity; Low 5-HEDH activity | Low | This compound | nih.govnih.govnih.gov |
| Oxidative Stress (e.g., H₂O₂ exposure) | High 5-HEDH activity; Low LTB₄ 20-hydroxylase activity | High | 5-oxo-ETE | nih.govnih.govresearchgate.net |
| Phagocyte Respiratory Burst (e.g., PMA stimulation) | High 5-HEDH activity due to NADPH oxidase activation | High | 5-oxo-ETE | nih.govnih.govnih.gov |
| Neutrophil Apoptosis (in culture) | Increased 5-HEDH activity | High | 5-oxo-ETE | nih.govnih.gov |
Advanced Analytical Methodologies for 5,20 Dihydroxyeicosatetraenoic Acid Research
Chromatographic Separation Techniques for Resolution and Purification
Effective separation of 5,20-diHETE from a complex mixture of structurally similar eicosanoids is a critical first step in its analysis. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, offering the necessary resolution to distinguish between various dihydroxyeicosatetraenoic acid (diHETE) isomers.
Applications of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the separation of eicosanoids. nih.gov C18-based columns are frequently used, providing a hydrophobic stationary phase that interacts with the nonpolar carbon backbone of the fatty acid derivatives. nih.govnih.gov The separation is typically achieved by using a mobile phase gradient, often consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) and an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency. nih.govmdpi.com
For instance, a study on the separation of diHETE isomers utilized a Waters Symmetry C18 column with a gradient of acetonitrile/water/acetic acid, demonstrating the capability of RP-HPLC to resolve these closely related compounds. nih.gov Another approach successfully separated fluorescently labeled 20-HETE and other metabolites on a C18 reverse-phase HPLC column, confirming the identity of the peaks through co-elution and mass spectrometry. physiology.org This method was capable of resolving 20-HETE from other HETEs, diHETEs, and epoxyeicosatrienoic acids (EETs). physiology.org
However, the separation of diastereomers can be particularly challenging with standard one-dimensional RP-HPLC. researchgate.net Research has shown that while enantiopure standards of diHETEs may show a single peak, mixtures of diastereomers often co-elute. researchgate.net To address this, specialized chromatographic techniques or multidimensional chromatography may be necessary for complete stereochemical resolution.
Table 1: Representative RP-HPLC Conditions for DiHETE Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., Waters Symmetry, Agilent Zorbax) | nih.gov |
| Mobile Phase A | Water with 0.01% Acetic Acid or 0.1% Formic Acid | nih.govmdpi.com |
| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid or 0.1% Formic Acid | nih.govmdpi.com |
| Gradient | Programmed from a lower to a higher concentration of mobile phase B | nih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.govarborassays.com |
| Detection | UV (235 nm) or Mass Spectrometry | nih.gov |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. creative-proteomics.com When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing eicosanoids in intricate biological matrices. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Identification and Quantitation
Gas chromatography-mass spectrometry (GC-MS) has historically been a key method for measuring cytochrome P-450 metabolites of arachidonic acid, including HETEs. physiology.org A significant advantage of GC-MS is its high sensitivity and selectivity. mdpi.com However, a major drawback is the requirement for derivatization to increase the volatility and thermal stability of the analytes. mdpi.comgcms.cz This process, which often involves methoximation and trimethylsilylation, can be time-consuming and introduce potential errors. gcms.czcaymanchem.com
Despite these challenges, GC-MS has been successfully used to quantify various eicosanoids. One study reported a method for quantifying seven eicosanoids in plasma with good recovery rates (80.4% to 119.3%) and the ability to analyze low concentrations around 10 ng/mL. gcms.cz The derivatization protected ketone groups and improved analyte volatility, leading to good peak shapes and high sensitivity. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Profiling in Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of eicosanoids due to its high selectivity, sensitivity, and accuracy. nih.govnih.gov This technique allows for the simultaneous analysis of multiple eicosanoids in a single run, making it ideal for targeted lipidomics. caymanchem.commetwarebio.com
The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.comlcms.cz This minimizes interference from the complex biological matrix. caymanchem.com LC-MS/MS methods have been developed to quantify a broad range of eicosanoids, with some methods capable of detecting over 100 different lipid mediators. nih.gov
For example, a UPLC-MS/MS method was developed for the simultaneous profiling and quantification of 25 eicosanoids in human serum, demonstrating good linearity (r² > 0.99) and recovery rates over 64.5%. nih.gov Another highly sensitive method using nano-flow LC-ESI-MS/MS achieved quantification ranges as low as 0.05 ng/mL for several eicosanoids in rat brain samples. nih.gov
Table 2: Common Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govlcms.cz |
| Precursor Ion [M-H]⁻ | m/z 335.2 | caymanchem.comnih.gov |
| Product Ions (MS2) | Varies, e.g., 317.1, 235.1, 173.1 | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | mdpi.comlcms.cz |
Optimization of Sample Preparation and Extraction Protocols
Proper sample preparation is crucial to remove interfering substances and enrich the concentration of this compound before analysis. caymanchem.com The choice of method depends on the biological matrix, which can range from cell culture supernatants to plasma, serum, tissue homogenates, and urine. caymanchem.comnih.gov
Commonly used techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govcaymanchem.com
Protein Precipitation: Often used for highly proteinaceous samples like cell lysates or tissues as a preliminary step before further purification. caymanchem.com
Liquid-Liquid Extraction (LLE): This method utilizes organic solvents to separate lipids from aqueous-soluble compounds. nih.govcaymanchem.com
Solid-Phase Extraction (SPE): C18-based SPE is a widely used and effective technique for extracting eicosanoids. nih.govarborassays.com It offers high extraction yields, selectivity, and cost-effectiveness. The general protocol involves acidifying the sample, applying it to a conditioned C18 cartridge, washing away interferences, and finally eluting the eicosanoids with an organic solvent like ethyl acetate (B1210297). arborassays.com
To prevent the artificial generation of eicosanoids during sample handling, it is often recommended to add antioxidants like butylated hydroxytoluene (BHT) or cyclooxygenase inhibitors such as indomethacin (B1671933) immediately after sample collection. nih.govarborassays.com
Challenges and Future Directions in Analytical Eicosanoid Profiling
Despite significant advancements, several challenges remain in the analytical profiling of eicosanoids, including this compound.
Isomer Separation: The structural similarity among eicosanoid isomers makes their complete chromatographic separation a persistent challenge. nih.gov Distinguishing between isomers that produce identical ion fragmentation patterns requires optimal chromatographic resolution, as mass spectrometry alone is insufficient. nih.gov
Low Endogenous Concentrations: Eicosanoids are present in very low quantities in biological systems, demanding highly sensitive analytical methods. nih.govnih.gov
Sample Matrix Complexity: Biological samples are complex mixtures containing a wide array of lipids and other molecules that can interfere with analysis and cause ion suppression in mass spectrometry. caymanchem.commetwarebio.com
Reproducibility: Variations in fetal calf serum (FCS) used in cell culture have been shown to impact the eicosanoid content, leading to challenges in the reproducibility of cell-based experiments. biorxiv.org
Future directions in the field are focused on developing even more sensitive and comprehensive analytical platforms. This includes the advancement of multidimensional chromatography for enhanced isomer resolution and the continued improvement of mass spectrometer sensitivity. researchgate.net The development of targeted lipidomics approaches that can simultaneously and accurately quantify a large panel of eicosanoids will be crucial for gaining a deeper understanding of their complex roles in health and disease. metwarebio.com Furthermore, standardizing sample collection and preparation protocols is essential for ensuring data comparability across different studies. nih.gov
Theoretical and Computational Approaches in 5,20 Dihydroxyeicosatetraenoic Acid Pathway Studies
Molecular Modeling of Enzyme-Substrate Interactions in 5,20-DiHETE Biosynthesis
The biosynthesis of this compound is a multi-step process that can involve several enzymes, primarily from the lipoxygenase (LOX) and cytochrome P450 (CYP) superfamilies. The final step, the ω-hydroxylation of 5-hydroxyeicosatetraenoic acid (5-HETE), is catalyzed by CYP enzymes of the CYP4A and CYP4F families. frontiersin.orgmdpi.comnih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are crucial for understanding how the substrate, 5-HETE, binds to the active site of these enzymes.
Molecular docking studies predict the preferred binding orientation of a substrate within the enzyme's active site. For CYP enzymes, these models have been used to explain substrate specificity and regioselectivity of hydroxylation. acs.orgplos.org For instance, modeling of fatty acids within the active site of CYP450 BM3 has shown that specific residues, like Phe87, can control which part of the substrate is positioned closest to the reactive heme center, thereby dictating the site of hydroxylation. acs.org Similar principles apply to the CYP4F family, which is known to metabolize leukotriene B4 (LTB4), a structurally related eicosanoid. wikipedia.org Homology modeling, coupled with docking and MD simulations, has been employed to investigate the binding mechanism of substrates to CYP4F2, revealing key interactions that stabilize the substrate in a catalytically competent orientation. csic.esresearchgate.net In the context of this compound synthesis, these models would be used to simulate the docking of 5-HETE into the active site of a CYP4A or CYP4F isoform. The models would help identify the key amino acid residues that interact with the carboxyl group and the aliphatic chain of 5-HETE, positioning the terminal (ω) carbon for hydroxylation.
Molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex, revealing conformational changes that occur upon substrate binding and during the catalytic cycle. researchgate.netdovepress.com MD simulations have shown that substrate entry can induce significant conformational rearrangements in CYP enzymes, effectively closing the active site to shield the reaction from the solvent. acs.orgresearchgate.net These simulations can also reveal the presence of water channels and substrate access/egress pathways. researchgate.net For the synthesis of this compound, MD simulations could elucidate how 5-HETE enters the active site of the CYP ω-hydroxylase, how the enzyme accommodates the substrate, and the dynamic interactions that ensure the C-20 position is presented to the reactive iron-oxo species for hydroxylation. core.ac.uk
Table 1: Key Residues in CYP Active Sites Implicated in Substrate Binding and Regioselectivity from Modeling Studies
| Enzyme Family/Mutant | Substrate(s) | Key Residues/Features | Predicted Function |
| CYP450 BM3 | Fatty Acids | Phe87 | Controls regioselectivity by orienting the substrate chain. acs.org |
| CYP450 BM3 | Fatty Acids | Arg47, Gln73 | Anchor the carboxylate head of the fatty acid substrate. researchgate.net |
| CYP4F13 (murine) | Arachidonic Acid | Arg100, Leu395, Leu396 | Influence substrate conformation and limit access to the catalytic site. core.ac.uk |
| CYP17A1 | Pregnenolone, Progesterone | Hydrogen-bond pattern | Pivotal for determining the hydroxylation site. acs.org |
This table is generated based on findings from related CYP enzyme modeling studies to illustrate the types of insights gained, which are applicable to the this compound pathway.
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are powerful tools for elucidating the detailed electronic mechanisms of enzyme-catalyzed reactions. researchgate.net These methods are used to calculate the energies of reactants, products, intermediates, and transition states in the catalytic cycle of cytochrome P450 enzymes. lu.seacs.org
The hydroxylation of a C-H bond by a CYP enzyme proceeds via a well-studied mechanism involving a highly reactive iron(IV)-oxo porphyrin π-cation radical species known as Compound I. aip.org The reaction typically involves two main steps: hydrogen atom abstraction from the substrate to form a substrate radical and a hydroxyiron(IV) species, followed by a "rebound" of the hydroxyl group to the radical, forming the hydroxylated product. aip.orgnih.gov
Quantum chemical calculations have been instrumental in:
Determining Reaction Barriers: DFT calculations can estimate the activation energy (the energy barrier of the transition state) for the hydrogen abstraction step, which is often the rate-limiting step. lu.semdpi.com These calculations have been applied to a wide range of substrates, from simple alkanes to complex molecules like steroids and pesticides. acs.orgacs.orgmdpi.com For this compound synthesis, such calculations would determine the energy barrier for the abstraction of a hydrogen atom from the C-20 methyl group of 5-HETE by Compound I of the CYP ω-hydroxylase.
Investigating Two-State Reactivity: The reaction can proceed on different electronic spin state surfaces (doublet and quartet states), and the relative energies of these pathways can influence the reaction outcome. acs.orgmdpi.com QM/MM calculations can explore these different spin states to predict the most likely reaction pathway.
Characterizing Intermediates: The lifetime of the substrate radical intermediate is critical. Quantum chemical studies have investigated the dynamics of the rebound step, suggesting it can be extremely fast, sometimes on the femtosecond timescale, which can prevent rearrangement of the radical intermediate. aip.orguq.edu.au
While specific DFT or QM/MM studies on the ω-hydroxylation of 5-HETE are not widely published, the extensive body of research on other CYP-catalyzed hydroxylations provides a robust theoretical framework. lu.senih.govnih.govmdpi.com The calculated activation barriers for aliphatic hydroxylation by CYP enzymes generally fall within a range that is consistent with experimentally observed reaction rates.
Table 2: Representative Calculated Activation Barriers for CYP-Catalyzed Hydroxylation
| Substrate | Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Methane | H-abstraction | DFT | ~28.4 |
| Propane | H-abstraction | Ab initio MD | ~11.0 |
| Dieldrin | H-abstraction | DFT | Not specified, but hydroxylation is favored over dechlorination |
| Pregnenolone | C17-hydroxylation | DFT | ~13-14 (54-60 kJ/mol) |
This table presents data from various CYP hydroxylation studies to provide context for the expected energetics of the this compound synthesis step. Note that values can vary significantly based on the model system and computational level of theory used.
Computational Predictions of Metabolic Networks and Flux Analysis within Eicosanoid Pathways
The biosynthesis of this compound does not occur in isolation but is part of the highly interconnected arachidonic acid (AA) metabolic network. creative-proteomics.comnih.gov This network includes three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). creative-proteomics.comfrontiersin.org Computational systems biology approaches, such as metabolic network modeling and flux analysis, are used to understand the quantitative behavior of this complex system. creative-proteomics.com
Metabolic network models are mathematical representations of the biochemical reactions and regulatory interactions within a cell or tissue. lu.se These models, often constructed based on literature data and databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can include dozens of metabolites and enzymatic reactions. lu.se For the eicosanoid network, such models incorporate the conversion of AA into prostaglandins (B1171923) (via COX), leukotrienes and HETEs (via LOX), and other HETEs and epoxyeicosatrienoic acids (EETs) (via CYP). lu.senih.gov The pathway leading to this compound (AA → 5-HETE → this compound) is an integral part of this network. nih.gov
Metabolic flux analysis uses these models to predict the flow of metabolites through different pathways under various conditions. lu.se By solving a system of ordinary differential equations that describe the reaction rates, researchers can simulate how the network responds to stimuli or perturbations, such as the introduction of a drug. lu.se For example, simulations of the AA network in human leukocytes have shown that inhibiting one pathway, such as the COX-2 pathway, can lead to a significant increase in the metabolic flux through other pathways, like the 15-LOX pathway. lu.secreative-proteomics.com This phenomenon, known as metabolic shunting, is a key insight derived from flux analysis. frontiersin.org
These computational models can be used to:
Predict Metabolite Concentrations: Simulate the time course of production for key inflammatory mediators like LTB4 and prostaglandins. lu.se
Identify Key Regulatory Nodes: Pinpoint enzymes or reactions that have the most significant control over the flux through the network.
While many models focus on the COX and LOX pathways, the inclusion of the CYP ω-hydroxylase pathway is essential for a complete picture, as it is a major route for the metabolism and inactivation of pro-inflammatory mediators like LTB4 and 5-HETE. wikipedia.orgnih.gov The upregulation of CYP4F enzymes, for instance, can decrease the levels of leukotrienes, thereby alleviating inflammation. frontiersin.org Computational predictions of metabolic flux provide a powerful hypothesis-generating tool to understand the integrated regulation of eicosanoid production, including that of this compound.
Emerging Research Avenues and Future Directions in 5,20 Dihydroxyeicosatetraenoic Acid Biochemistry
Identification of Novel Regulatory Mechanisms in 5,20-DiHETE Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process. It begins with the conversion of arachidonic acid to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) by the enzyme arachidonate (B1239269) 5-lipoxygenase (ALOX5). bio-rad.com Subsequently, 5(S)-HETE undergoes ω-oxidation, a reaction catalyzed by cytochrome P450 enzymes, specifically from the CYP4F family (such as CYP4F2 and CYP4F3), to form 5(S),20-DiHETE. bio-rad.com While this core pathway is established, emerging research is focused on identifying more nuanced regulatory controls.
A key area of investigation is the metabolic switch between the production of this compound and the highly pro-inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov Both are derived from 5-HETE. The synthesis of 5-oxo-ETE is dependent on intracellular levels of NADP⁺. nih.gov In resting neutrophils, 5-HETE is primarily converted to this compound. nih.gov However, during cellular events that increase the NADP⁺/NADPH ratio, such as oxidative stress or the respiratory burst in activated phagocytes, the metabolic flux shifts dramatically towards the formation of 5-oxo-ETE at the expense of this compound. nih.govnih.gov This suggests that the cellular redox state is a critical regulator.
Future research will likely focus on:
CYP4F Isoform Specificity: Elucidating the distinct roles and tissue-specific expression of different CYP4F enzymes (e.g., CYP4F3, CYP4F11) in this compound synthesis. bio-rad.comebi.ac.uk
Transcriptional and Post-Translational Regulation: Investigating how the expression and activity of ALOX5 and CYP4F enzymes are controlled by cellular signaling pathways in response to various stimuli.
Cofactor Availability: Mapping the mechanisms that dynamically regulate the NADP⁺/NADPH pool within specific cellular compartments to control the metabolic fate of 5-HETE.
Table 1: Key Enzymes and Cofactors in this compound Biosynthesis
| Component | Class | Role in this compound Pathway | Reference |
|---|---|---|---|
| Arachidonate 5-lipoxygenase (ALOX5) | Enzyme | Catalyzes the conversion of Arachidonic Acid to 5(S)-HPETE, the precursor of 5(S)-HETE. | bio-rad.com |
| Cytochrome P450 4F2 (CYP4F2) | Enzyme | Catalyzes the ω-oxidation of 5(S)-HETE to form this compound. | bio-rad.com |
| Cytochrome P450 4F3 (CYP4F3) | Enzyme | A primary enzyme responsible for the ω-oxidation of 5(S)-HETE to this compound in neutrophils. | bio-rad.comnih.gov |
| NADP⁺/NADPH | Cofactor | The ratio of these cofactors influences the metabolic switch between this compound and 5-oxo-ETE synthesis. Low NADP⁺/NADPH favors this compound formation. | nih.govnih.gov |
Investigation of Potential Undiscovered Physiological Modulatory Roles
Historically, the conversion of 5-HETE to this compound has been viewed as an inactivation pathway, as this compound is 50- to 100-fold less potent than 5-HETE in stimulating inflammatory cell responses like degranulation. wikipedia.orgtandfonline.com This perspective suggests its primary role is to dampen the pro-inflammatory signals mediated by its precursor. The preferential formation of this compound in resting cells supports this homeostatic, inflammation-resolving function. nih.gov
However, the field is moving towards exploring whether this compound possesses its own distinct, albeit subtle, biological activities. The ω-oxidation of arachidonic acid metabolites can sometimes lead to products with novel functions not shared by the parent compound. tandfonline.com For example, 20-HETE, another ω-oxidation product, is a potent vasoconstrictor and plays significant roles in regulating vascular tone and angiogenesis. nih.govimrpress.com
Future research avenues to uncover novel physiological roles for this compound include:
Receptor Interaction Studies: While this compound shows very weak affinity for the OXER1 receptor compared to 5-HETE and 5-oxo-ETE, comprehensive screening against a wider array of orphan G-protein coupled receptors could reveal a specific, high-affinity target. wikipedia.org
Modulation of Ion Channels: Investigating whether this compound, similar to other eicosanoids, can directly modulate the activity of ion channels in various cell types, potentially influencing vascular or neuronal function.
Anti-inflammatory and Pro-resolving Actions: Moving beyond its role as a simple inactive product to determine if it actively participates in the resolution phase of inflammation, for instance, by promoting efferocytosis or inhibiting lingering inflammatory signaling.
Table 2: Comparative Profile of Key 5-HETE Metabolites
| Feature | This compound | 5-oxo-ETE | Reference |
|---|---|---|---|
| Precursor | 5(S)-HETE | 5(S)-HETE | nih.gov |
| Key Enzyme | CYP4F ω-hydroxylase | 5-hydroxyeicosanoid dehydrogenase (5-HEDH) | nih.gov |
| Cofactor Dependence | NADPH | NADP⁺ | nih.gov |
| Conditions Favoring Formation | Resting cells, low oxidative stress | Activated phagocytes, high oxidative stress, aging neutrophils | nih.govnih.gov |
| Relative Biological Potency | Low (considered an inactivation product) | High (30-100x more potent than 5-HETE) | nih.govwikipedia.org |
Application of Advanced Omics Technologies for Systems-Level Understanding
To unravel the complexity of this compound's role in biology, researchers are increasingly turning to "omics" technologies. These high-throughput methods allow for the large-scale analysis of biological molecules, providing a holistic view of cellular processes. humanspecificresearch.orgresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful strategy for a systems-level understanding of this compound biochemistry. technologynetworks.com
Metabolomics/Lipidomics: This is the most direct application, enabling the precise measurement of this compound and related lipids in various biological samples. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for quantifying these molecules. nih.govcaymanchem.com Furthermore, technologies like ion mobility-mass spectrometry (IM-MS) are crucial for separating closely related isomers, which is a significant challenge in lipid analysis. chromatographyonline.comchromatographyonline.com
Proteomics: This can be used to quantify the levels of key enzymes in the this compound pathway (ALOX5, CYP4F isoforms) under different conditions, linking changes in protein expression to metabolic output.
Transcriptomics: By analyzing RNA transcripts, researchers can identify regulatory networks that control the gene expression of enzymes and receptors involved in this compound synthesis and signaling.
Genomics: Studying genetic variations (e.g., single nucleotide polymorphisms) in genes like CYP4F2 or CYP4F3 can help explain individual differences in this compound production and potential associations with disease susceptibility. imrpress.com
Table 3: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Application to this compound Research | Potential Insights | Reference |
|---|---|---|---|
| Metabolomics (Lipidomics) | Quantify levels of this compound, its precursors (Arachidonic Acid, 5-HETE), and competing metabolites (5-oxo-ETE) in tissues and fluids. | Identify changes in this compound levels in disease states; map metabolic fluxes. | humanspecificresearch.orgresearchgate.net |
| Proteomics | Measure the abundance of ALOX5, CYP4F enzymes, and potential this compound receptors. | Correlate enzyme levels with metabolic activity; identify protein-level regulation. | humanspecificresearch.orgresearchgate.net |
| Transcriptomics | Profile gene expression changes of the biosynthetic pathway in response to stimuli. | Uncover transcriptional regulatory networks and upstream signaling pathways. | humanspecificresearch.orgtechnologynetworks.com |
| Genomics | Analyze genetic variants in ALOX5, CYP4F genes, and other related loci. | Link genetic predispositions to altered this compound metabolism and function. | imrpress.comtechnologynetworks.com |
Interdisciplinary Research Bridging Metabolism and Cell Biology of this compound
A complete understanding of this compound requires bridging the gap between its metabolic biochemistry and its function within the complex environment of the cell. This necessitates interdisciplinary research that combines the expertise of biochemists, cell biologists, immunologists, and analytical chemists. embo.org
The metabolic pathway of this compound is intrinsically linked to cellular events. For example, the activation of NADPH oxidase during the neutrophil respiratory burst is a cell biology phenomenon that directly impacts the metabolic environment by altering the NADP⁺/NADPH ratio, thereby dictating whether 5-HETE is converted to this compound or 5-oxo-ETE. nih.gov
Future interdisciplinary projects will be crucial to address questions such as:
How do specific cell signaling cascades (e.g., MAPK/ERK pathways) regulate the activity or localization of CYP4F enzymes? wikipedia.org
What is the subcellular location of this compound synthesis, and how does it gain access to potential intracellular or extracellular targets?
By studying this compound not as an isolated molecule but as a component of an integrated cellular system, researchers can elucidate its true physiological significance. This approach, fostered by collaborative research centers, will be key to unlocking the next chapter in eicosanoid biology. a-star.edu.sg
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
